molecular formula C14H7ClN8S B12624444 8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

Cat. No.: B12624444
M. Wt: 354.8 g/mol
InChI Key: VHROCUJFRWXLJY-UHFFFAOYSA-N
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Description

8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a tetrazole ring fused with a pyridine ring. The presence of these multiple heterocyclic rings endows the compound with a range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the triazolothiadiazole core. This intermediate is then subjected to further cyclization with tetrazole derivatives under basic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation has been shown to significantly reduce reaction times and improve product purity in the synthesis of heterocyclic compounds . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine is unique due to its combination of multiple heterocyclic rings, which imparts a broad spectrum of biological activities. This structural complexity allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C14H7ClN8S

Molecular Weight

354.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7ClN8S/c15-9-5-3-8(4-6-9)11-16-18-14-23(11)19-13(24-14)10-2-1-7-22-12(10)17-20-21-22/h1-7H

InChI Key

VHROCUJFRWXLJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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